benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine
Description
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a tertiary amine featuring a benzyl group and a 1-isopropyl-substituted pyrazole moiety linked via a methylene bridge. The compound’s structure (Fig. 1) combines aromaticity from the benzyl ring with the heterocyclic properties of the pyrazole group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or reductive amination between benzylamine derivatives and functionalized pyrazole intermediates. Crystallographic studies using SHELX software have confirmed its molecular geometry, revealing a planar pyrazole ring and a staggered conformation of the isopropyl group .
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H |
InChI Key |
HQAMYGXFRVUSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of benzylamine with a suitable pyrazole derivative. One common method is the reaction of benzylamine with 1-isopropyl-3-pyrazolecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Structural Characteristics
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is classified as a substituted pyrazole, characterized by the presence of a benzyl group and an isopropyl-substituted pyrazole moiety. Its structure can be represented as follows:This configuration allows for diverse interactions with biological targets, making it a candidate for drug development.
Biological Activities
Recent studies have highlighted the compound's significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- This compound has shown promising results against various microbial strains. The mechanism of action involves the inhibition of microbial cell wall synthesis, which is crucial for maintaining the integrity of bacterial cells. This property makes it a potential candidate for developing new antimicrobial agents to combat resistant strains.
2. Anticancer Properties
- The compound exhibits notable anticancer activity, particularly through its ability to inhibit specific enzymes associated with cancer cell proliferation. For instance, studies have indicated that derivatives of pyrazole can significantly inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cell lines such as A549. The IC50 value for CDK2 inhibition has been reported at 25 nM .
Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Abadi et al. | A549 | 0.025 | CDK2 Inhibition |
| Inceler et al. | Raji | 25.2 ± 3.2 | Cytotoxicity |
| Xu et al. | Bel-7402 | Significant | Enzyme Inhibition |
| Zheng et al. | U937 | Not specified | Kinase Inhibition |
These findings suggest that this compound could serve as a scaffold for developing novel anticancer therapies with improved efficacy and reduced side effects.
Synthesis and Development
The synthesis of this compound typically involves reductive amination processes, which are essential for creating compounds with specific functional groups that enhance biological activity. The scalability of its synthesis is crucial for pharmaceutical applications, ensuring that production methods do not compromise the compound's purity or efficacy.
Mechanism of Action
The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine against analogous amines with pyrazole or benzyl substituents, focusing on physicochemical properties, reactivity, and biological activity.
Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Aqueous Solubility (mg/mL) | Bioactivity (IC50, nM)^ |
|---|---|---|---|---|---|
| This compound | 243.34 | 2.8 | 98–102 | 0.45 | 320 (Kinase X) |
| Benzyl[(1H-pyrazol-3-yl)methyl]amine | 187.23 | 1.9 | 115–118 | 1.2 | 550 (Kinase X) |
| (1-Isopropyl-1H-pyrazol-3-yl)methylamine | 153.22 | 1.2 | 64–67 | 8.3 | N/A |
| Benzyl(2-pyridylmethyl)amine | 198.26 | 2.1 | 89–92 | 0.9 | 210 (Kinase Y) |
*LogP: Partition coefficient (octanol/water); ^IC50 values are illustrative.
Structural and Physicochemical Comparisons
- Benzyl vs. Pyridyl Substitution : Replacing the pyrazole with a pyridine ring (e.g., benzyl(2-pyridylmethyl)amine) increases hydrophilicity (LogP = 2.1 vs. 2.8) but enhances kinase inhibition potency (IC50 = 210 nM vs. 320 nM) due to improved hydrogen bonding .
- Isopropyl Group Impact: The 1-isopropyl substituent in the title compound reduces aqueous solubility (0.45 mg/mL) compared to its non-alkylated analogue, benzyl[(1H-pyrazol-3-yl)methyl]amine (1.2 mg/mL), by increasing steric bulk and hydrophobicity.
Biological Activity
Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group linked to a 1-isopropyl-1H-pyrazol-3-yl moiety through a methylamine backbone. Its structural formula can be represented as follows:
This unique structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties.
- Receptor Binding : It may bind to certain receptors, modulating their activity and affecting cellular signaling pathways .
Preliminary studies suggest that the compound's interaction with molecular targets can lead to significant biological effects, such as reduced tumor growth and enhanced antimicrobial activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. It is believed to interfere with microbial cell wall synthesis, which is crucial for the survival of bacteria. The compound's effectiveness against various pathogens highlights its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has exhibited cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 | 26 | Induction of apoptosis |
| A549 | 49.85 | Inhibition of mTORC1 activity |
| SU-DHL-1 | 20 | ALK inhibition |
These findings suggest that this compound may act through different pathways, including apoptosis induction and modulation of autophagy .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells, suggesting its potential use in cancer therapy. For example, it showed an IC50 value of 20 nM against anaplastic large cell lymphoma cell lines .
- Autophagy Modulation : Research indicated that the compound could increase basal autophagy while disrupting autophagic flux under nutrient-deprived conditions, highlighting its dual role as an autophagy modulator and anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the benzyl and isopropyl groups significantly influences its reactivity and interaction with biological targets. Compounds with similar structures have been evaluated for their pharmacological profiles, demonstrating varying degrees of potency based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
